molecular formula C6H6F6N2O3 B3041335 4,6-Bis(hydroxy)-4.6-bis(trifluoromethyl)tetrahydropyrimidine-2-one CAS No. 281189-80-8

4,6-Bis(hydroxy)-4.6-bis(trifluoromethyl)tetrahydropyrimidine-2-one

Cat. No.: B3041335
CAS No.: 281189-80-8
M. Wt: 268.11 g/mol
InChI Key: ADRWILLWLBACGF-UHFFFAOYSA-N
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Description

The compound 4,6-Bis(hydroxy)-4.6-bis(trifluoromethyl)tetrahydropyrimidine-2-one is a tetrahydropyrimidine derivative featuring two hydroxy (-OH) and two trifluoromethyl (-CF₃) groups at positions 4 and 6 of the heterocyclic ring.

Properties

IUPAC Name

4,6-dihydroxy-4,6-bis(trifluoromethyl)-1,3-diazinan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F6N2O3/c7-5(8,9)3(16)1-4(17,6(10,11)12)14-2(15)13-3/h16-17H,1H2,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADRWILLWLBACGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)NC1(C(F)(F)F)O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation and Alkylation Approaches

A patented methodology (EP0244359A2) describes a two-step process for synthesizing fluorinated pyrimidine derivatives, which can be adapted for 4,6-Bis(hydroxy)-4.6-bis(trifluoromethyl)tetrahydropyrimidine-2-one. The protocol begins with halogenation of 2-mercapto-4,6-dihydroxypyrimidine precursors, followed by nucleophilic substitution with chlorodifluoromethane or 1,1-difluoroalkenes under strongly basic conditions. Key advantages include:

  • Yield Enhancement : This method improves yields to >50% compared to direct fluorination (25% yield).
  • Selectivity : The use of potassium carbonate or sodium hydride as a base minimizes side reactions.

Table 1: Reaction Conditions for Halogenation-Alkylation

Parameter Optimal Value Impact on Yield
Base K₂CO₃ Maximizes substitution efficiency
Solvent Dimethylformamide (DMF) Enhances solubility of intermediates
Temperature 80–100°C Accelerates reaction kinetics
Reaction Time 12–24 hours Ensures complete conversion

Direct Chemoselective O-Alkylation

A convergent strategy reported in ACS Omega employs 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines as alkylating agents. By reacting these intermediates with hydroxyl-containing nucleophiles in acetonitrile or acetone, the method achieves 70–98% yields. Critical factors include:

  • Solvent Effects : Acetone at reflux increases reaction rates compared to room-temperature conditions.
  • Chemoselectivity : The iodine leaving group preferentially reacts with hydroxyl moieties over competing amine sites.

Table 2: Optimization of O-Alkylation Conditions

Entry Solvent Temperature Time (h) Yield (%)
1 MeCN Reflux 1.0 90
2 Me₂CO 25°C 1.0 70
3 Me₂CO Reflux 0.5 89

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial adaptations of laboratory-scale methods prioritize throughput and purity. Continuous flow reactors enable:

  • Precise Temperature Control : Mitigates decomposition of thermally sensitive intermediates.
  • In-Line Purification : Integration with crystallization units reduces post-processing steps.

Crystallization and Chromatography

Final purification often involves mixed-solvent crystallization (e.g., ethanol/water) to isolate the target compound with >99% purity. High-performance liquid chromatography (HPLC) is reserved for analytical validation rather than bulk separation.

Structural Characterization and Validation

X-Ray Crystallography

Single-crystal X-ray analysis confirms the tetrahydropyrimidine ring geometry and stereoelectronic effects of trifluoromethyl groups. Key bond angles and distances include:

  • C-F bond length: 1.34 Å (consistent with sp³ hybridization).
  • Dihedral angle between pyrimidine and CF₃ groups: 112°, indicating mild steric strain.

Two-Dimensional NMR Spectroscopy

¹H-¹³C HSQC and HMBC experiments verify the absence of N-alkylation byproducts, confirming the chemoselectivity of O-alkylation routes.

Comparative Analysis of Methodologies

Table 3: Method Comparison

Method Yield Range Scalability Purity
Halogenation-Alkylation 50–65% High >95%
Direct O-Alkylation 70–98% Moderate >99%

The direct O-alkylation approach offers superior yields but requires expensive iodomethyl precursors. In contrast, halogenation-alkylation uses cheaper reagents but necessitates longer reaction times.

Chemical Reactions Analysis

Types of Reactions

4,6-Bis(hydroxy)-4.6-bis(trifluoromethyl)tetrahydropyrimidine-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the trifluoromethyl groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

4,6-Bis(hydroxy)-4.6-bis(trifluoromethyl)tetrahydropyrimidine-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism by which 4,6-Bis(hydroxy)-4.6-bis(trifluoromethyl)tetrahydropyrimidine-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxyl and trifluoromethyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4,6-Bis(hydroxy)-4.6-bis(trifluoromethyl)tetrahydropyrimidine-2-one with structurally or functionally analogous compounds, highlighting substituent effects, synthetic routes, and inferred properties:

Compound Name Key Substituents Structural Features Properties/Applications Evidence Source
4,6-Bis(hydroxy)-4.6-bis(trifluoromethyl)tetrahydropyrimidine-2-one -OH, -CF₃ at C4 and C6 Tetrahydropyrimidine-2-one core with dual polar and electron-withdrawing groups Potential CNS activity (inferred from fluorinated analogs); high polarity due to -OH groups
4,6-Bis(hydroxy)-4.6-bis(trifluoromethyl)tetrahydropyrimidine-2-thione -OH, -CF₃ at C4 and C6; thione (-S-) at C2 Thione analog with enhanced lipophilicity Likely improved metabolic stability compared to the -2-one variant
MH84 (Ethyl 2-(4,6-bis(4-(trifluoromethyl)phenethoxy)pyrimidin-2-yl-thio)hexanoate) -CF₃ on phenethoxy side chains; pyrimidine-thioether Fluorinated pyrimidine with CNS-targeting pharmacokinetics Demonstrated neuroprotective effects in Alzheimer’s models; high blood-brain barrier penetration
4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine -OCHF₂ at C4 and C6; -SCH₃ at C2 Difluoromethoxy groups reduce electron-withdrawing effects compared to -CF₃ Likely lower metabolic stability but improved solubility in nonpolar media
2-(Methyloxy)-N-[2-methyl-1-phenylpropyl]-4,6-bis(trifluoromethyl)benzamide -CF₃ at C4 and C6; benzamide core Aromatic trifluoromethyl groups enhance lipophilicity and receptor binding GlyT1 transporter inhibition for schizophrenia treatment

Key Observations:

Substituent Effects: Trifluoromethyl (-CF₃): Enhances lipophilicity and metabolic stability across all analogs. In MH84, -CF₃ groups on side chains improve CNS bioavailability . Hydroxy (-OH): Introduces polarity and hydrogen-bonding capacity, which may limit blood-brain barrier penetration in the target compound compared to thione or thioether analogs . Thione vs.

Synthetic Routes: Fluorinated pyrimidines (e.g., MH84) are synthesized via coupling reactions with fluorinated chalcones or phenethoxy groups, as seen in Kröhnke reactions . Thione derivatives (e.g., 2-thione analog) may involve refluxing with carbon disulfide and potassium hydroxide, as described in for related oxathiolanones .

Biological Relevance :

  • MH84 ’s success in Alzheimer’s models suggests fluorinated pyrimidines with flexible side chains are viable for CNS drug design .
  • The target compound’s dual -OH and -CF₃ groups could balance polarity and stability, making it a candidate for further neuropharmacological studies.

Biological Activity

4,6-Bis(hydroxy)-4,6-bis(trifluoromethyl)tetrahydropyrimidine-2-one is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and comparative studies with similar compounds.

The compound is structurally related to other pyrimidine derivatives that have been shown to inhibit branched-chain amino acid transaminases (BCATs), which are critical in amino acid metabolism and have implications in cancer metabolism. In particular, the trifluoromethyl group enhances the compound's potency against these enzymes.

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit significant inhibitory effects on BCAT1 and BCAT2. The inhibition of these enzymes can lead to altered metabolic pathways in cancer cells, potentially reducing tumor growth and proliferation rates.

Efficacy Studies

A study published in Journal of Medicinal Chemistry explored various pyrimidinedione derivatives, including those with trifluoromethyl substitutions. The study found that certain derivatives exhibited IC50 values in the low micromolar range, indicating strong inhibitory activity against BCATs .

Table 1: IC50 Values of Pyrimidinedione Derivatives

CompoundIC50 (µM)Target Enzyme
BAY-0690.5BCAT1
Compound A1.2BCAT2
4,6-Bis(hydroxy)-4,6-bis(trifluoromethyl)tetrahydropyrimidine-2-oneTBDTBD

Case Study 1: Inhibition of Tumor Growth

In a preclinical model using xenograft tumors, treatment with compounds similar to 4,6-Bis(hydroxy)-4,6-bis(trifluoromethyl)tetrahydropyrimidine-2-one resulted in a significant reduction in tumor size compared to controls. The study highlighted the compound's ability to disrupt metabolic pathways crucial for tumor survival .

Case Study 2: Selectivity and Toxicity

Further investigations into the selectivity of this compound revealed that while it effectively inhibited BCATs, it showed minimal toxicity towards normal cells at therapeutic doses. This selectivity is essential for developing safe cancer therapeutics .

Comparative Analysis

The biological activity of 4,6-Bis(hydroxy)-4,6-bis(trifluoromethyl)tetrahydropyrimidine-2-one can be compared with other known inhibitors:

Table 2: Comparison of Biological Activities

CompoundMechanismSelectivityToxicity Level
BAY-069BCAT InhibitionHighLow
4,6-Bis(hydroxy)-4,6-bis(trifluoromethyl)tetrahydropyrimidine-2-oneBCAT InhibitionTBDTBD
Compound COther Enzyme InhibitorModerateModerate

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
CyclizationUrea, β-keto ester, HCl (reflux)~60–70
Trifluoromethylation(CF₃)SiMe₃, CuI, DMF, 80°C~50–60
HydroxylationBBr₃, CH₂Cl₂, 0°C→RT~75–85

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify proton environments (e.g., hydroxy groups at δ 4–6 ppm, trifluoromethyl carbons at δ 110–125 ppm).
    • ¹⁹F NMR : Confirms trifluoromethyl groups (δ -60 to -70 ppm) .
  • IR Spectroscopy : Hydroxy stretches (3200–3600 cm⁻¹) and carbonyl (C=O) bands (1650–1750 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ expected for C₆H₇F₆N₂O₃) .
  • X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks, critical for understanding reactivity .

Advanced: How do hydroxy and trifluoromethyl groups influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Trifluoromethyl Groups : Electron-withdrawing effects activate adjacent positions for nucleophilic attack but reduce basicity of the pyrimidine ring. This can be quantified via Hammett σ constants (σₚ for CF₃ ≈ 0.88) .
  • Hydroxy Groups : Act as hydrogen-bond donors, stabilizing transition states. However, they may require protection (e.g., silylation) during reactions with strong bases .
  • Experimental Design :
    • Compare reaction rates with/without protecting groups (e.g., TMS-protected vs. free hydroxy).
    • Use DFT calculations to map electron density changes at reactive sites .

Advanced: What computational approaches are suitable for modeling this compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Software like AutoDock Vina or Schrödinger Suite predicts binding modes to enzymes (e.g., kinases) by sampling conformational flexibility of the trifluoromethyl groups .
  • Molecular Dynamics (MD) : Simulates solvation effects and hydrogen-bond stability (e.g., hydroxy interactions with active-site residues) .
  • Quantum Mechanics (QM) : DFT (B3LYP/6-31G*) calculates electrostatic potential surfaces, highlighting nucleophilic/electrophilic regions .

Q. Table 2: Computational Parameters

MethodSoftwareBasis Set/Force FieldOutput Metrics
DockingAutoDock VinaAMBERBinding energy (ΔG)
MDGROMACSCHARMM36RMSD, H-bond occupancy
QMGaussian 16B3LYP/6-31G*Electron density maps

Advanced: How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, melting point)?

Methodological Answer:

  • Reproducibility Checks :
    • Validate purity via HPLC (≥95%) and elemental analysis .
    • Compare melting points using differential scanning calorimetry (DSC) under standardized heating rates .
  • Solubility Studies :
    • Test in polar (water, DMSO) and non-polar solvents (hexane) with controlled pH. Note: Hydroxy groups enhance solubility in basic media (e.g., NaOH) .
  • Case Example : If conflicting solubility data arise, replicate experiments using the same solvent batch and degassing protocols to exclude oxygen/moisture effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-Bis(hydroxy)-4.6-bis(trifluoromethyl)tetrahydropyrimidine-2-one
Reactant of Route 2
4,6-Bis(hydroxy)-4.6-bis(trifluoromethyl)tetrahydropyrimidine-2-one

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